molecular formula C10H12N2O2 B135495 (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol CAS No. 126436-21-3

(6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol

Cat. No.: B135495
CAS No.: 126436-21-3
M. Wt: 192.21 g/mol
InChI Key: WFLPCVVGILGCKT-UHFFFAOYSA-N
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Description

(6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol: is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using reagents like methyl iodide.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol serves as an intermediate in the synthesis of more complex molecules, facilitating the development of advanced materials and novel chemical entities.

Biology:

    Enzyme Studies: The compound’s structure can mimic biological substrates, making it useful in studying enzyme functions and protein-ligand interactions.

Medicine:

    Pharmaceutical Research: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

Industry:

    Material Science: The compound is used in the development of polymers, dyes, and other functional materials due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, lacking the methoxy and methyl substituents.

    2-Methylbenzimidazole: Similar structure but without the methoxy group.

    5-Methoxybenzimidazole: Similar structure but without the methyl group.

Uniqueness:

    Structural Features: The presence of both methoxy and methyl groups in (6-Methoxy-2-methyl-3H-benzimidazol-5-yl)methanol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

    Versatility: The compound’s unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(6-methoxy-2-methyl-3H-benzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLPCVVGILGCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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